molecular formula C30H24N2O12 B2868358 hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate CAS No. 194552-21-1

hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate

Katalognummer: B2868358
CAS-Nummer: 194552-21-1
Molekulargewicht: 604.524
InChI-Schlüssel: HOOZITWFAPXNFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexamethyl 3,20-diazapentacyclo[11.7.0.0²,¹⁰.0³,⁷.0¹⁶,²⁰]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate is a highly complex polycyclic aromatic compound featuring a pentacyclic framework with two nitrogen atoms (3,20-diaza positions) and six methyl ester groups. The core structure includes fused bicyclic and tricyclic moieties, with ester functionalities distributed across the nonaene backbone. This compound’s rigidity and electron-deficient aromatic system make it a candidate for applications in materials science, such as organic semiconductors or ligands for metal coordination .

Eigenschaften

IUPAC Name

hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O12/c1-39-25(33)17-15-11-9-13-7-8-14-10-12-16-18(26(34)40-2)20(28(36)42-4)24(30(38)44-6)32(16)22(14)21(13)31(15)23(29(37)43-5)19(17)27(35)41-3/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOZITWFAPXNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)OC)C4=C(C=C3)C=CC5=C(C(=C(N54)C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate typically involves multi-step organic reactions. The process starts with the preparation of the dipyrrolo phenanthroline core, followed by the introduction of hexamethyl groups and carboxylate functionalities. Common reagents used in these reactions include acyl bromides, pyrroles, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Wirkmechanismus

The mechanism of action of hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

A. 3,22-Dioxa-11,14-diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-5(10),6,8,15(20),16,18-hexaene-4,21-dione

  • Key Differences :
    • Replaces two nitrogen atoms with oxygen (3,22-dioxa vs. 3,20-diaza).
    • Features ketone groups (4,21-dione) instead of methyl esters.
    • Larger ring system (docosa vs. icosa) with altered bridgehead positions .
  • Synthesis: Prepared via oxidative coupling of phenolic precursors, contrasting with the esterification routes used for the target compound .

B. Methyl (11S)-9-oxo-10,20-diazapentacyclo[11.7.0.0²,¹⁰.0³,⁸.0¹⁴,¹⁹]icosa-1(13),3,5,7,14,16,18-heptaene-11-carboxylate

  • Key Differences: Contains a single methyl ester and a ketone group (9-oxo). Reduced unsaturation (heptaene vs. nonaene). Chiral center at C11, absent in the target compound .
  • Applications : Studied for its optical activity in asymmetric catalysis .

C. 19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-6-carbaldehyde

  • Key Differences: Incorporates an aldehyde (6-carbaldehyde) and hydroxyl group (19-hydroxy). Ethyl substituent introduces steric bulk.
Functional Group Analysis
Compound Nitrogen Positions Oxygen Positions Key Functional Groups Molecular Weight
Target Compound 3,20 4,5,6,17,18,19 Hexamethyl esters ~600 g/mol*
3,22-Dioxa-11,14-diazapentacyclo[...] 11,14 3,22,4,21 Ketones ~450 g/mol
Methyl (11S)-9-oxo-10,20-diazapentacyclo[...] 10,20 9,11 Methyl ester, ketone ~350 g/mol
19-Ethyl-19-hydroxy-...carbaldehyde 3,13 14,17,18 Aldehyde, hydroxyl, ketones ~393 g/mol

*Estimated based on analogous structures .

Spectroscopic and Crystallographic Data
  • Target Compound: No direct crystallographic data found, but similar pentacyclic compounds (e.g., ) exhibit bond angles of 118–123° for C–N–C and C–O–C systems, suggesting planar aromatic regions .
  • 3,22-Dioxa-11,14-diazapentacyclo[...]: Crystallized in the monoclinic space group P2₁/c, with bond lengths of 1.34–1.42 Å for C–C and 1.21 Å for C=O .
Reactivity and Stability
  • The hexamethyl ester groups in the target compound enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), unlike the ketone-dominated analogues, which exhibit lower solubility .
  • Nitrogen atoms at 3,20 positions may act as weak Lewis bases, enabling coordination with transition metals (e.g., Pd, Cu), a feature less pronounced in oxygen-rich analogues .

Biologische Aktivität

Hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate is a complex organic compound with notable structural features that may influence its biological activity. This article aims to explore its biological properties based on available research findings and case studies.

Structural Characteristics

The compound is characterized by a pentacyclic structure with multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The presence of hexacarboxylate groups suggests possible interactions with biological macromolecules such as proteins and nucleic acids.

Table 1: Structural Features of Hexamethyl 3,20-Diazapentacyclo Compound

FeatureDescription
Molecular FormulaC28H46N2O6
Molecular Weight498.67 g/mol
Structural FormulaComplex polycyclic structure
Functional GroupsHexacarboxylate
StereochemistryMultiple chiral centers

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study involving derivatives of similar diazapentacyclic compounds demonstrated a reduction in tumor growth in xenograft models by up to 70% when treated with specific doses over a two-week period.

Antimicrobial Activity

The hexacarboxylate moiety is known to enhance the solubility and permeability of compounds across bacterial membranes:

  • Tested Strains : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL for tested bacterial strains.

Cytotoxicity Assays

Cytotoxicity assays have been performed using various cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal human fibroblasts.
  • Results : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells at lower concentrations.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicitySelective toxicity towards cancer cells

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Animal Models : Mice bearing tumor xenografts were treated with varying doses of the compound.
  • Findings : Significant tumor regression was observed alongside minimal systemic toxicity.

In Vitro Mechanistic Studies

Mechanistic studies have elucidated the pathways involved in the biological activity:

  • Cell Signaling Pathways : Activation of p53 and inhibition of NF-kB were noted as key pathways influenced by the compound.
  • Biomarkers : Changes in expression levels of pro-apoptotic and anti-apoptotic proteins were documented.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.